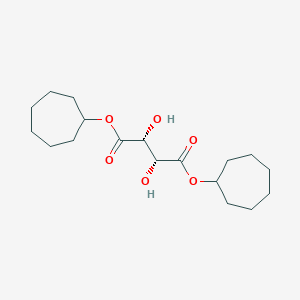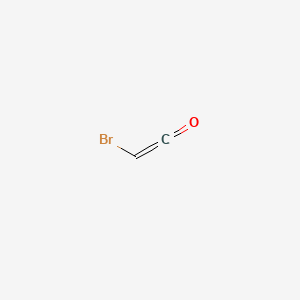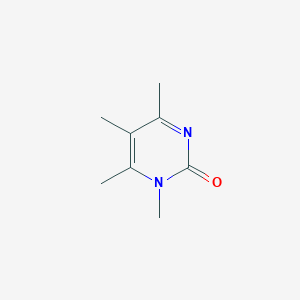![molecular formula C9H19N3OS2 B14432074 [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate CAS No. 82846-51-3](/img/structure/B14432074.png)
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C9H19N3OS2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propan-2-yl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced analytical techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate include:
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Nitrosamines: Known for their presence in various industrial and pharmaceutical products.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
82846-51-3 |
|---|---|
Molecular Formula |
C9H19N3OS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
[nitroso(propan-2-yl)amino]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19N3OS2/c1-5-11(6-2)9(14)15-7-12(10-13)8(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
SQLSZRDQEKVBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCN(C(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)

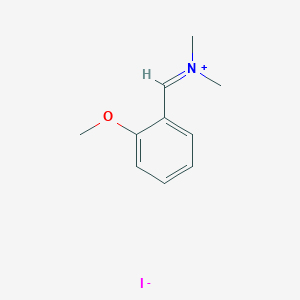
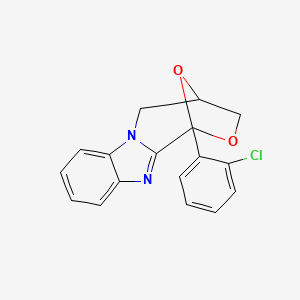
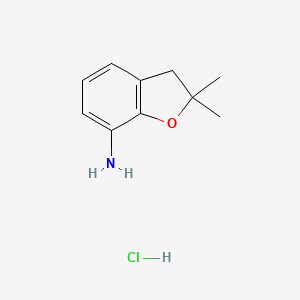

![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
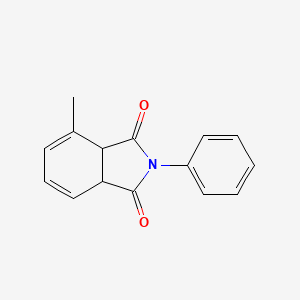
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
